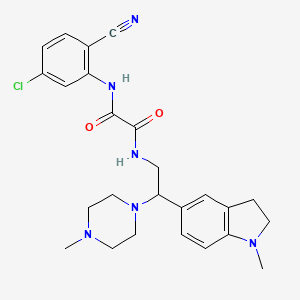
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H29ClN6O2 and its molecular weight is 481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 941933-32-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H23ClN4O4
- Molecular Weight : 442.9 g/mol
- Structure : The compound features a chloro-substituted phenyl ring, an indolin moiety, and a piperazine group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of related compounds, particularly focusing on the influence of substituents on the phenyl ring. For instance, compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating cell membrane penetration and improving antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound Type | Efficacy Against Gram-positive | Efficacy Against Gram-negative | Efficacy Against Yeast |
|---|---|---|---|
| Chloroacetamides | High | Moderate | Moderate |
This suggests that N1-(5-chloro-2-cyanophenyl)-N2-(...) may exhibit similar antimicrobial properties due to its structural similarities.
Antioxidant Activity
Compounds with similar structures have shown significant antioxidant activity. For example, derivatives containing oxadiazole moieties have been evaluated using the DPPH radical scavenging method. Compounds demonstrated varying degrees of radical scavenging ability, indicating that modifications can enhance antioxidant properties . The presence of the chloro-substituted phenyl group may contribute positively to this activity.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, insights from related studies suggest that compounds with similar structural motifs may interact with cellular pathways involved in oxidative stress response and microbial resistance mechanisms.
Study 1: Antimicrobial Screening
A study screened various N-substituted phenyl compounds for antimicrobial activity against common pathogens. The results indicated that compounds with halogen substitutions were particularly effective against Gram-positive bacteria due to their enhanced permeability .
Study 2: Antioxidant Evaluation
In evaluating antioxidant properties, compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(...) exhibited significant DPPH scavenging activity. This study highlighted that the introduction of specific functional groups could enhance antioxidant efficacy compared to standard controls like ascorbic acid .
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O2/c1-30-9-11-32(12-10-30)23(17-4-6-22-18(13-17)7-8-31(22)2)16-28-24(33)25(34)29-21-14-20(26)5-3-19(21)15-27/h3-6,13-14,23H,7-12,16H2,1-2H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQSAPXZMQQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














